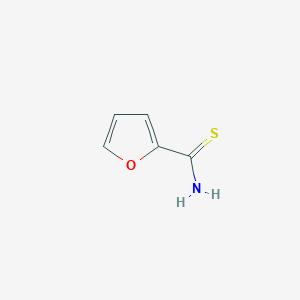

フラン-2-カルボチオアミド

概要

説明

Furan-2-carbothioamide is a useful research compound. Its molecular formula is C5H5NOS and its molecular weight is 127.17 g/mol. The purity is usually 95%.

The exact mass of the compound Furan-2-carbothioamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Furan-2-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

フラン誘導体、フラン-2-カルボチオアミドを含む、は有意な抗菌活性を示しています . それらは、微生物耐性を克服するために、数多くの革新的な抗菌剤の創出に使用されてきました . これは、現在入手可能な抗菌薬の効果の無さによる微生物耐性の世界的問題を考えると特に重要です .

治療上の利点

フラン-2-カルボチオアミドは、さまざまな治療上の利点を持っています。 それは、抗潰瘍、利尿、筋弛緩、抗原虫、抗菌、抗真菌、抗ウイルス、抗炎症、鎮痛、抗うつ、抗不安、抗パーキンソン病、抗緑内障、降圧、抗老化、抗がん作用があることがわかっています .

医薬品製造

フラン-2-カルボチオアミドは、医薬品の製造に使用されています . そのユニークな特性は、さまざまな薬物の作成において貴重な成分となっています。

樹脂の製造

医薬品に加えて、フラン-2-カルボチオアミドは樹脂の製造にも使用されています . これは、さまざまな産業用途におけるその汎用性を強調しています。

農薬の製造

フラン-2-カルボチオアミドは、農薬の製造において重要な役割を果たしています . これらの化学物質は、作物を保護し、農業生産性を向上させるために不可欠です。

ラッカーの製造

フラン-2-カルボチオアミドは、ラッカーの製造に使用されています . ラッカーは、さまざまな表面に硬くて耐久性のある仕上げを作る仕上げの一種です。

キラルフランの合成

フラン-2-カルボチオアミドは、キラルフランの合成に使用できます . キラルフランは、医薬品や農薬における潜在的な用途のため、有機化学の分野で重要です

Safety and Hazards

Furan-2-carbothioamide is classified as a hazard under the GHS07 category . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .

将来の方向性

While specific future directions for Furan-2-carbothioamide were not found, furan carboxamides have been studied for their potential in various applications. For instance, (2E)-2-(furan-2-ylmethylidene) hydrazine carbothioamide has been studied as an inhibitor for acid corrosion of mild steel . Another study suggests that furan carboxamides could be promising structures in the development of more potent pharmaceutical agents .

作用機序

Target of Action

Furan-2-carbothioamide is a derivative of furan, a class of organic compounds of the heterocyclic aromatic series . Furan derivatives have been employed as medicines in a number of distinct disease areas . .

Mode of Action

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Biochemical Pathways

Furan-containing compounds are known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

生化学分析

Biochemical Properties

Furan derivatives are known for their reactivity, making them valuable in various biochemical reactions

Cellular Effects

The cellular effects of Furan-2-carbothioamide are not well-documented. Furan derivatives have been found to have various effects on cells. For example, some furan derivatives have been found to inhibit the main protease of SARS-CoV-2 , and others have been associated with inflammation and chronic obstructive pulmonary disease .

Molecular Mechanism

Furan derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been reported that the inhibition efficiency of a related compound, (2E)-2-(furan-2-ylmethylidene) hydrazine carbothioamide, improved with an increase in concentration and decreased with a rise in temperature .

Metabolic Pathways

Furan derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

特性

IUPAC Name |

furan-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-5(8)4-2-1-3-7-4/h1-3H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZNHXMJEBIDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380388 | |

| Record name | furan-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17572-09-7 | |

| Record name | furan-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

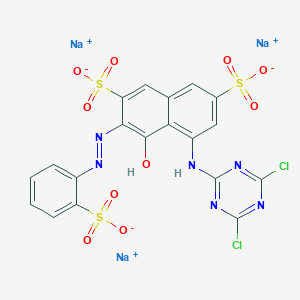

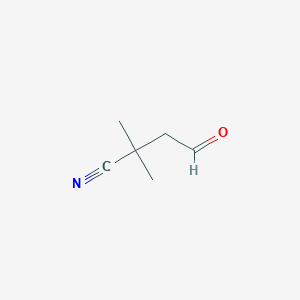

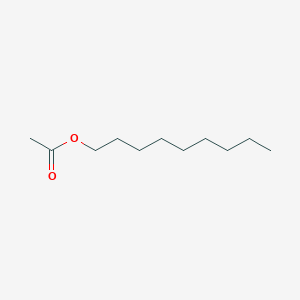

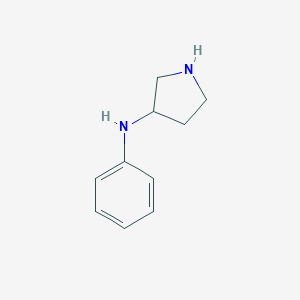

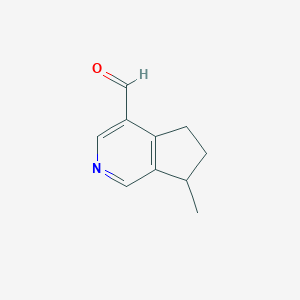

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of Furan-2-carbothioamide and its derivatives?

A1: Research indicates that Furan-2-carbothioamide derivatives exhibit activity as potassium channel openers (KCOs) []. Specifically, they demonstrate an affinity for the sulfonylurea receptors (SUR), particularly SUR2B, which are involved in regulating potassium channel activity.

Q2: How does the structure of Furan-2-carbothioamide influence its activity as a KCO?

A2: Studies exploring structure-activity relationships (SAR) have revealed that modifications to the Furan-2-carbothioamide scaffold impact its affinity for SUR subtypes []. For instance, introducing bulky alkyl substituents (like tert-butyl) to the thioamide group enhances the affinity towards SUR2B. Conversely, adding a hydroxyl group at the 3-position of the furan ring diminishes the overall affinity. These findings suggest that specific structural features play a crucial role in determining the compound's interaction with potassium channels.

Q3: Are there any other heterocyclic compounds with similar biological activity to Furan-2-carbothioamide?

A3: Yes, research has explored other benzannulated five-membered heterocycles, such as benzothiophene and benzothiazole, as potential KCOs []. While derivatives of these compounds were synthesized and tested, they generally exhibited lower affinity compared to the Furan-2-carbothioamide derivatives. This highlights the unique properties of the furan ring system in this specific biological context.

Q4: Has the dipole moment of Furan-2-carbothioamide been studied, and what insights does it offer?

A4: Yes, the dipole moment of Furan-2-carbothioamide has been measured in benzene solution []. This data, along with measurements from related compounds like thiophen-2-carbothioamide and pyridine-carbothioamides, has been analyzed to understand the conformational preferences of these molecules in solution. This information can be valuable for understanding their interactions with biological targets.

Q5: Are there any known chemical transformations involving Furan-2-carbothioamide?

A5: Interestingly, 1,2,3-thiadiazoles can undergo a ring transformation to yield Furan-2-carbothioamides [, ]. This synthetic route provides an alternative pathway for obtaining these compounds and could potentially be explored further for developing new derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)

![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)